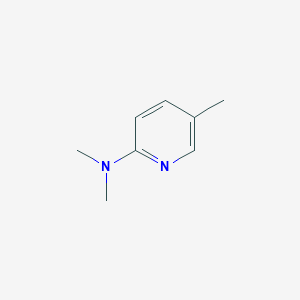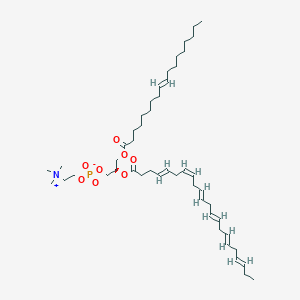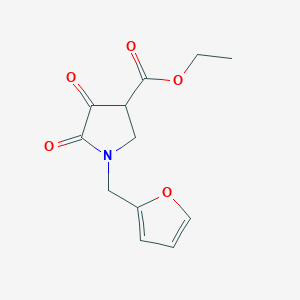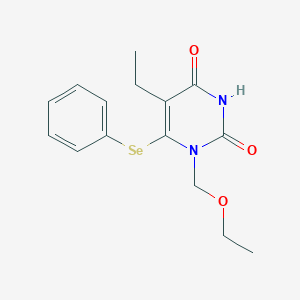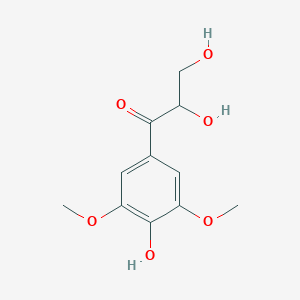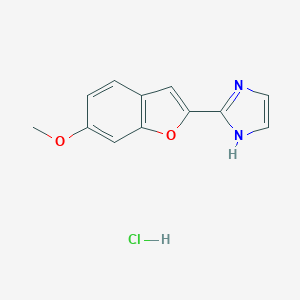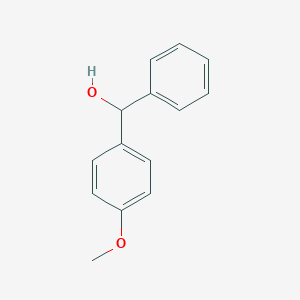
(4-甲氧基苯基)(苯基)甲醇
描述
(4-Methoxyphenyl)(phenyl)methanol is a compound that can be synthesized through the reaction of silanediols with aromatic aldehydes. The process involves the use of a rhodium catalyst to facilitate the addition of the silanediol to the aldehyde, resulting in the formation of the desired alcohol product.
Synthesis Analysis
The synthesis of (4-Methoxyphenyl)(phenyl)methanol has been demonstrated using ethyl(4-methoxyphenyl)silanediol and benzaldehyde as starting materials. A catalytic amount of a rhodium complex, specifically [Rh(OH)(cod)]2, is employed to catalyze the reaction. The reaction is carried out by stirring the mixture at 70°C for 24 hours, which yields (4-Methoxyphenyl)(phenyl)methanol with a 59% yield . This method showcases the effectiveness of rhodium-catalyzed reactions in the arylation and alkenylation of aromatic aldehydes using silanediols.
Molecular Structure Analysis
While the molecular structure of (4-Methoxyphenyl)(phenyl)methanol is not explicitly detailed in the provided papers, it can be inferred that the molecule consists of a phenyl group and a 4-methoxyphenyl group connected through a methanol bridge. The presence of the methoxy group may influence the electronic properties of the molecule, potentially affecting its reactivity and interaction with the rhodium catalyst.
Chemical Reactions Analysis
The chemical reaction leading to the formation of (4-Methoxyphenyl)(phenyl)methanol involves the addition of a silanediol to an aromatic aldehyde. The process is catalyzed by a rhodium complex and can also lead to the formation of diarylketone as a byproduct at elevated temperatures. This byproduct is formed through a β-hydride elimination from an intermediary rhodium alkoxide . The reaction conditions, such as temperature and the presence of the rhodium catalyst, play a crucial role in determining the outcome of the reaction and the yield of the desired product.
Physical and Chemical Properties Analysis
科学研究应用
α-羟基酯的不对称合成
(4-甲氧基苯基)(苯基)甲醇已被用作手性辅助剂在α-羟基酯的不对称合成中,展示了其在创造光学活性化合物方面的潜力 (Jung, Ho, & Kim, 2000)。
质子交换膜的聚合物化学
在聚合物化学领域,该化合物已被纳入共聚(芳基醚砜)s中,用于质子交换膜的开发,显示了其在燃料电池技术中的适用性 (Wang et al., 2012)。
抗结核活性研究
已经探索了该化合物对休眠状态的结核分枝杆菌的抗结核活性,突显了其在药物化学和药理学中的潜力 (Honmore et al., 2016)。
癌症治疗研究
研究表明,该化合物的衍生物抑制微管聚合,诱导G2/M阻滞,并在癌细胞中触发凋亡,展示了其在癌症治疗中的可能用途 (Magalhães等,2013)。
分子晶体结构研究
该化合物的晶体结构已被分析以了解其分子相互作用和性质,为晶体学领域做出贡献 (Patterson, Glidewell, & Ferguson, 1998)。
缓蚀研究
(4-甲氧基苯基)(苯基)甲醇的衍生物已被研究其对低碳钢的缓蚀性能,表明其在材料科学中的潜力 (Boutouil et al., 2019)。
光化学和有机合成
其衍生物已在芳香卤代物的光化学中进行研究,展示了其在有机合成和光反应研究中的相关性 (Protti, Fagnoni, Mella, & Albini, 2004)。
催化和有机反应
(4-甲氧基苯基)(苯基)甲醇已在Lewis酸催化反应中使用,推动了其在合成有机化学中的应用 (Yao, Shi, & Shi, 2009)。
安全和危害
属性
IUPAC Name |
(4-methoxyphenyl)-phenylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2/c1-16-13-9-7-12(8-10-13)14(15)11-5-3-2-4-6-11/h2-10,14-15H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEGZWXVLBIZFKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30903232 | |
| Record name | NoName_3861 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30903232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methoxyphenyl)(phenyl)methanol | |
CAS RN |
720-44-5 | |
| Record name | 4-Methoxybenzhydrol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=720-44-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methoxybenzhydryl alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000720445 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 720-44-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5186 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-methoxybenzhydryl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.868 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


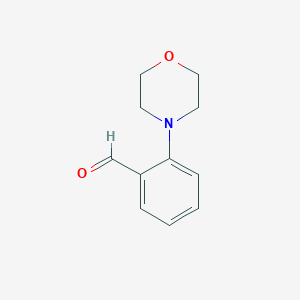
![6,7,8,9-Tetrahydrothiazolo[4,5-h]isoquinoline](/img/structure/B119796.png)
![(2S)-N-[(2S)-1-amino-1-oxohexan-2-yl]-1-[(2R)-1-[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-benzamido-5-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]pentanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B119798.png)
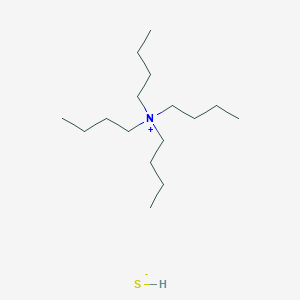
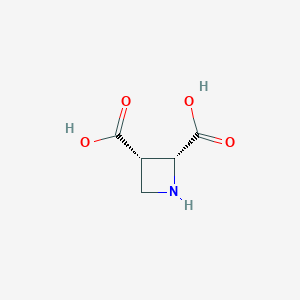
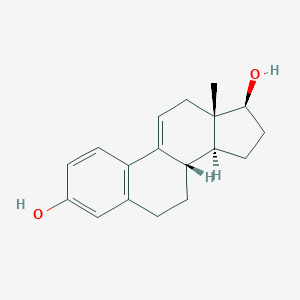
![1-[5-Methoxy-2,4-bis(phenylmethoxy)phenyl]-3-[4-(phenylmethoxy)phenyl]-2-propen-1-one](/img/structure/B119809.png)
